Pentagamavunon-1

Vue d'ensemble

Description

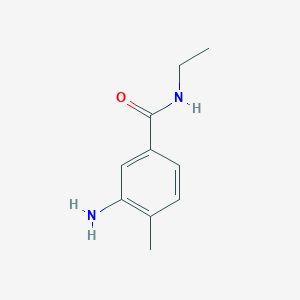

Le Pentagamavunon-1 est un analogue synthétique de la curcumine connu pour ses propriétés chimopréventives et thérapeutiques potentielles. Il présente de forts effets cytotoxiques contre diverses lignées cellulaires cancéreuses et a été étudié pour sa capacité à moduler l'arrêt du cycle cellulaire et à induire l'apoptose .

Méthodes De Préparation

Le Pentagamavunon-1 peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la condensation de la vanilline avec l'acétone en présence d'une base, suivie d'une cyclisation et de modifications ultérieures pour introduire les groupes fonctionnels souhaités . Les méthodes de production industrielles peuvent impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés, tels que le contrôle de la température, du pH et du temps de réaction .

Analyse Des Réactions Chimiques

Le Pentagamavunon-1 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent le convertir en ses alcools correspondants.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et la stabilité des analogues de la curcumine.

Biologie : Il est étudié pour ses effets sur la régulation du cycle cellulaire, l'apoptose et la sénescence dans diverses lignées cellulaires.

Industrie : Il peut être utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence pour la découverte de médicaments

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes moléculaires. Il cible et inhibe principalement les principaux facteurs angiogéniques, y compris la cyclooxygénase-2 et le facteur de croissance endothélial vasculaire, qui jouent un rôle crucial dans la médiation de la prolifération et de la survie cellulaires . De plus, il induit l'apoptose en augmentant les niveaux intracellulaires d'espèces réactives de l'oxygène et en inhibant les enzymes métabolisant les espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Pentagamavunon-1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and stability of curcumin analogues.

Biology: It is studied for its effects on cell cycle regulation, apoptosis, and senescence in various cell lines.

Industry: It may be used in the development of new therapeutic agents and as a lead compound for drug discovery

Mécanisme D'action

Pentagamavunon-1 exerts its effects through multiple molecular mechanisms. It primarily targets and inhibits key angiogenic factors, including cyclooxygenase-2 and vascular endothelial growth factor, which play crucial roles in mediating cell proliferation and survival . Additionally, it induces apoptosis by increasing intracellular reactive oxygen species levels and inhibiting reactive oxygen species-metabolizing enzymes .

Comparaison Avec Des Composés Similaires

Le Pentagamavunon-1 est unique parmi les analogues de la curcumine en raison de sa stabilité accrue et de ses effets cytotoxiques plus importants. Des composés similaires comprennent :

Curcumine : Le composé parent, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Démethoxycurcumine : Un autre analogue de la curcumine avec des effets similaires mais moins puissants.

Bisdémethoxycurcumine : Un dérivé de la curcumine avec une activité réduite par rapport au this compound

Le this compound se distingue par son efficacité accrue dans l'induction de l'arrêt du cycle cellulaire et de l'apoptose, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Propriétés

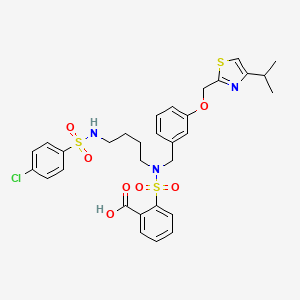

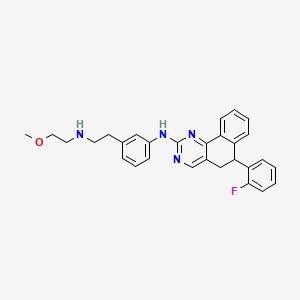

IUPAC Name |

(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKJRMWVIVJCP-AYKLPDECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)

![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)